![molecular formula C9H13NO2S B14265554 3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol CAS No. 189316-43-6](/img/structure/B14265554.png)
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol is an organic compound that features a pyridine ring linked to a propane-1,2-diol moiety via a sulfanyl (thioether) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol typically involves the condensation of pyridine-2-carbaldehyde with 3-mercaptopropane-1,2-diol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base like triethylamine can be used for esterification or etherification.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Esters or ethers of the original diol.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry due to its ability to bind metal ions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible use in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol exerts its effects depends on its specific application. For instance, as a ligand, it can coordinate to metal ions, altering their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Another compound with a thioether linkage, used in organic synthesis.
Acetylacetone: Known for its keto-enol tautomerism and use as a ligand in coordination chemistry.
Uniqueness
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol is unique due to its combination of a pyridine ring and a diol moiety linked by a thioether bridge. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
189316-43-6 |
|---|---|
Formule moléculaire |
C9H13NO2S |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
3-(1H-pyridin-2-ylidenemethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C9H13NO2S/c11-5-9(12)7-13-6-8-3-1-2-4-10-8/h1-4,6,9-12H,5,7H2 |
Clé InChI |
XSMBCGQATPRGRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CSCC(CO)O)NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
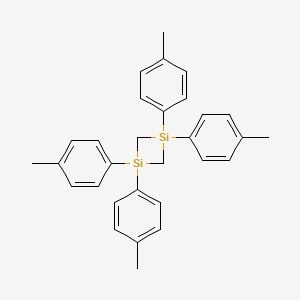
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
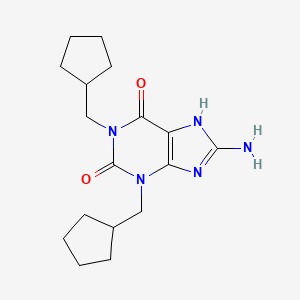
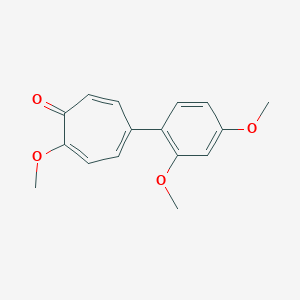
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
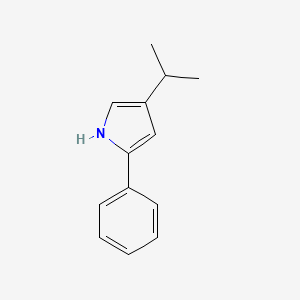
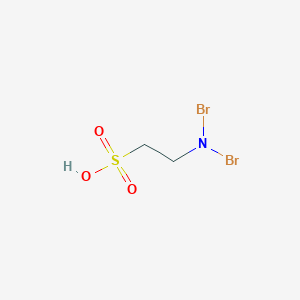
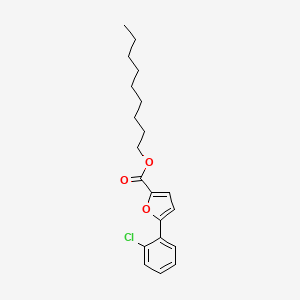
![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)
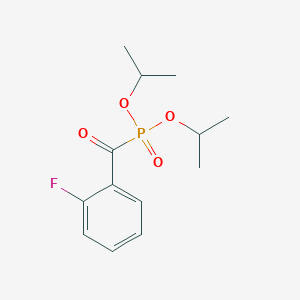
![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)
